Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylate ester group at the 3-position of the benzofuran ring. The propan-2-yl group is attached to the carboxylate ester, making it an ester derivative of benzofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the dehydrative cyclization of o-hydroxybenzyl ketones.
Introduction of Substituents: The methoxy group at the 5-position and the methyl group at the 2-position can be introduced through electrophilic substitution reactions.
Esterification: The carboxylate ester group at the 3-position can be introduced through esterification reactions, where the carboxylic acid derivative of benzofuran reacts with propan-2-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid: Lacks the ester group, making it less lipophilic.
Propan-2-yl 2-methyl-1-benzofuran-3-carboxylate: Lacks the methoxy group, which may affect its biological activity.
5-Methoxy-1-benzofuran-3-carboxylate: Lacks the methyl group, which may influence its chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-8(2)17-14(15)13-9(3)18-12-6-5-10(16-4)7-11(12)13/h5-8H,1-4H3 |
InChI Key |
XDJMGCKMBXTWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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